(+)-Isobutyl D-lactate

Descripción general

Descripción

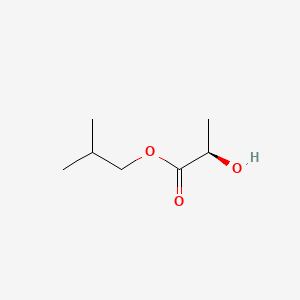

(+)-Isobutyl D-lactate is an organic compound that belongs to the class of esters. It is derived from D-lactic acid and isobutanol. This compound is known for its pleasant fruity odor and is commonly used as a flavoring agent and fragrance in various products. Its chemical structure consists of a lactate moiety esterified with an isobutyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(+)-Isobutyl D-lactate can be synthesized through the esterification of D-lactic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of D-lactic acid with isobutanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the ester is separated from the reaction mixture through distillation. The process is optimized to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Isobutyl D-lactate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to D-lactic acid and isobutanol.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: D-lactic acid and isobutanol.

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(+)-Isobutyl D-lactate is significant in pharmaceutical synthesis due to its role as a chiral building block. Chiral compounds are essential in drug development as they can exhibit different biological activities based on their stereochemistry. Research has focused on developing efficient methods for producing this compound with high enantiomeric purity through palladium-catalyzed coupling reactions.

Metabolic Pathway Studies

Studies have investigated the metabolic pathways involving D-lactic acid and its esters. While D-lactic acid is less involved in human metabolism compared to L-lactic acid, its esters may influence microbial activities and fermentation processes. Research indicates that certain bacteria can metabolize D-lactate, suggesting potential applications in biotechnological processes .

Biocatalysis

The compound's potential as a substrate for biocatalytic processes has been explored. For instance, engineered strains of cyanobacteria have been developed to enhance the production of D-lactic acid from CO₂, showcasing the potential for sustainable production methods using biological systems .

Biodegradability

Due to its biodegradable nature, this compound is considered an environmentally friendly alternative to traditional solvents in various industrial applications. Its low toxicity profile makes it suitable for use in consumer products, including cosmetics and food additives.

Fermentation Processes

Research has shown that this compound can influence fermentation dynamics when used as a substrate for specific bacterial strains. This aspect is particularly relevant in the context of waste management and bioenergy production, where microbial fermentation plays a crucial role .

Mecanismo De Acción

The mechanism of action of (+)-Isobutyl D-lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to D-lactic acid, which enters metabolic pathways such as glycolysis and the citric acid cycle. The compound can also interact with cellular receptors and enzymes, influencing various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

(+)-Isobutyl L-lactate: The enantiomer of (+)-Isobutyl D-lactate, with similar chemical properties but different biological activities.

Ethyl D-lactate: An ester of D-lactic acid with ethanol, used in similar applications.

Methyl D-lactate: Another ester of D-lactic acid, with methanol as the alcohol component.

Uniqueness

This compound is unique due to its specific esterification with isobutanol, which imparts distinct chemical and sensory properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

(+)-Isobutyl D-lactate is an enantiomer of lactic acid, a compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and biotechnology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is an ester derived from D-lactic acid and isobutanol. Its chemical structure allows it to participate in various biochemical processes. The synthesis typically involves the fermentation of carbohydrates by specific bacterial strains capable of producing D-lactic acid, followed by esterification with isobutanol.

1. Metabolic Pathways

D-lactate plays a significant role in metabolic pathways, particularly in the context of energy production and microbial metabolism. Research indicates that certain bacteria can utilize D-lactate as a carbon source, which supports their growth. For example, Gluconobacter oxydans can grow on D-lactate, highlighting its importance as a substrate in microbial metabolism .

2. Gastrointestinal Health

D-lactic acidosis is a condition associated with elevated levels of D-lactate in the blood, often seen in patients with short bowel syndrome (SBS) or other gastrointestinal disorders. In such cases, the overgrowth of D-lactate-producing bacteria can lead to neurological symptoms due to the accumulation of D-lactate . A study reported a case where probiotics were used to alter the intestinal microbiota in a child with SBS, resulting in a decrease in D-lactate-producing strains and stabilization of the patient's condition .

| Disease | First Author | Study Group | Blood D-Lactate Levels (mmol/L) |

|---|---|---|---|

| Inflammatory Bowel Disease (IBD) | Yang | Group A (mesalazine) | Before: 7.18 ± 0.77 |

| After: 5.48 ± 0.63 | |||

| Group B (mesalazine + rifaximin) | Before: 7.22 ± 0.87 | ||

| After: 3.22 ± 0.38 | |||

| Song | Ulcerative Colitis | 0.07 ± 0.03 | |

| Cai | Active Crohn's Disease | 0.18 ± 0.05 |

3. Neurotoxicity and Acidosis

The accumulation of D-lactate can lead to neurotoxic effects, particularly in pediatric populations with underlying conditions like SBS . Monitoring blood levels of D-lactate is crucial for managing these patients effectively.

Case Studies

Several case studies illustrate the clinical implications of this compound:

- Case Study on SBS : A boy with SBS developed recurrent episodes of D-lactic acidosis despite antibiotic treatment. Probiotic therapy was introduced, leading to a significant reduction in pathogenic D-lactate-producing bacteria and stabilization of his condition .

- Infant Case : An infant with SBS presented with neurological symptoms attributed to elevated D-lactate levels. Treatment involved dietary modifications and antibiotic therapy to manage acidosis effectively .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Production Enhancement : Engineering bacterial strains to enhance D-lactate production has been investigated, focusing on optimizing metabolic pathways to improve yield .

- Biochemical Role : Lactate has been shown to play roles beyond energy production; it can influence gene expression and cellular signaling pathways .

Propiedades

IUPAC Name |

2-methylpropyl (2R)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204643 | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61597-96-4 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl-(R)-2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl-(R)-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.